Product packaging for Bis(4-decylphenyl)amine(Cat. No.:)

Bis(4-decylphenyl)amine

Cat. No.: B12935413
M. Wt: 449.8 g/mol
InChI Key: AZUSZNZOTKGEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Diaryl Amines in Contemporary Chemical Research

N,N-diaryl amines, characterized by a nitrogen atom bonded to two aryl groups, are fundamental structural motifs in a wide range of chemical entities. Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, dyes, and functional materials. acs.orgrsc.org The electronic properties of the diaryl amine core, particularly the availability of the nitrogen lone pair of electrons which can be delocalized into the aromatic rings, bestow these molecules with unique reactivity and functionality. circuitinsight.com This makes them crucial building blocks in organic synthesis and materials science. researchgate.netresearchgate.net Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have significantly facilitated the construction of complex diaryl amine frameworks. rsc.org

Historical and Current Research Trajectories of Alkylphenyl Amines

The introduction of alkyl chains onto the phenyl rings of diaryl amines, creating alkylphenyl amines, has been a key strategy to modulate their physical and chemical properties. Historically, research focused on understanding the fundamental electronic effects of alkyl groups on the amine's basicity and nucleophilicity. chemistry.coach Current research, however, is increasingly directed towards leveraging these alkyl substitutions to control the solubility, processability, and solid-state morphology of diaryl amine-based materials. sigmaaldrich.com The long alkyl chains can enhance solubility in organic solvents and influence intermolecular packing, which is critical for applications in organic electronics. researchgate.net Research is also exploring the use of alkylphenyl amines in creating more stable and efficient organic electronic devices. tubitak.gov.trsciengine.com

Positioning Bis(4-decylphenyl)amine within Advanced Functional Materials

This compound, with its two decyl chains attached to the phenyl rings, is strategically designed for application in advanced functional materials. The diaryl amine core provides the necessary electronic properties, such as hole-transporting capabilities, while the long decyl chains are intended to enhance solubility and promote favorable thin-film formation. researchgate.net These characteristics are highly desirable for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. tubitak.gov.trossila.comdyenamo.se Specifically, molecules like this compound are investigated as hole transport materials (HTMs), where they facilitate the efficient movement of positive charge carriers, a crucial process for device performance. tubitak.gov.trsciengine.com

Compound Data

Below is a table summarizing key information for the chemical compounds mentioned in this article.

Compound Name
This compound
N,N-Diaryl Amine
Alkylphenyl Amine

Here is an interactive data table with details for this compound:

PropertyValue
IUPAC Name N-(4-decylphenyl)-4-decylaniline
Molecular Formula C₃₂H₅₁N
Molecular Weight 449.75 g/mol
CAS Number 1301619-95-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51N B12935413 Bis(4-decylphenyl)amine

Properties

Molecular Formula

C32H51N

Molecular Weight

449.8 g/mol

IUPAC Name

4-decyl-N-(4-decylphenyl)aniline

InChI

InChI=1S/C32H51N/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28,33H,3-20H2,1-2H3

InChI Key

AZUSZNZOTKGEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Bis 4 Decylphenyl Amine and Its Derivatives

Catalytic C-N Bond Formation Strategies (e.g., Buchwald-Hartwig, Chan-Lam Coupling)

The construction of the C-N bond is the cornerstone of diarylamine synthesis. Modern organic chemistry offers powerful palladium- and copper-catalyzed cross-coupling reactions that have become the methods of choice for this transformation, largely replacing harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. researchgate.netmdpi.com It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. researchgate.net The synthetic utility of this reaction is extensive, allowing for the coupling of a wide array of amines and aryl halides with high functional group tolerance. researchgate.net

The catalytic cycle, as detailed by researchers like Hartwig, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. google.com The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine (B1218219) ligands often being employed to promote the catalytic cycle and prevent side reactions. researchgate.net For the synthesis of bis(4-decylphenyl)amine, this would typically involve the coupling of 4-decylaniline (B1265797) with 1-bromo-4-decylbenzene (B33840) or aniline (B41778) with two equivalents of a 1-halo-4-decylbenzene.

Chan-Lam Coupling: As an alternative to palladium-based methods, the Chan-Lam coupling utilizes less expensive copper catalysts to form C-N bonds. echemi.com This reaction couples an aryl boronic acid with an amine at room temperature and is often tolerant of air, making it operationally simpler than many palladium-catalyzed systems. echemi.comnih.gov The mechanism involves a copper(III) intermediate that undergoes reductive elimination to form the product. echemi.com The synthesis of this compound via this method would likely involve the reaction of 4-decylphenylboronic acid with 4-decylaniline, catalyzed by a copper salt such as copper(II) acetate. nih.gov

Novel Reaction Pathways and Mechanisms (e.g., involving styrene (B11656) and 2,4,4-trimethylpentene)

Beyond traditional cross-coupling reactions, novel synthetic routes are being explored, particularly those that utilize inexpensive and readily available feedstocks like olefins. One such pathway involves the direct alkylation of diphenylamine (B1679370) with olefins such as styrene and 2,4,4-trimethylpentene (an isomer of isooctene or diisobutylene). This reaction produces a complex mixture of alkylated diphenylamines, known commercially as BNST (Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene), which is used as an antioxidant in lubricants and rubber. canada.cacanada.ca The synthesis of this compound can be conceptualized as a specific outcome of such an alkylation, where decene would be the olefin.

The mechanism for this type of reaction is a Friedel-Crafts alkylation. In the presence of an acidic catalyst, such as an acid-activated clay, the olefin is protonated to form a carbocation. google.com This electrophilic carbocation then attacks the electron-rich phenyl rings of diphenylamine, typically at the para position due to steric hindrance. A subsequent deprotonation step restores the aromaticity of the ring and completes the substitution. google.com The reaction can proceed to yield mono-, di-, and poly-alkylated products, and the distribution of these products depends on the reaction conditions and the molar ratio of the reactants. google.com

The reaction product, BNST, is defined as a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) substance, highlighting the complexity of the product mixture that results from the competitive reactions of styrene and 2,4,4-trimethylpentene with diphenylamine. canada.ca This industrial process demonstrates a move towards more atom-economical routes for synthesizing functionalized diarylamines.

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for both catalytic C-N coupling and direct alkylation routes include temperature, pressure, catalyst loading, reactant ratios, and solvent choice.

For Buchwald-Hartwig aminations, the choice of ligand, base, and solvent system is paramount. researchgate.net For Chan-Lam couplings, the concentration of the copper catalyst and the nature of the base can significantly influence reaction rates and yields. nih.gov

In the context of direct diphenylamine alkylation, process optimization involves:

Catalyst Selection: Acid-activated clays (B1170129) are often preferred as they are inexpensive and effective. google.com

Temperature Control: The reaction temperature is carefully controlled to manage the rate of alkylation and minimize side reactions or catalyst deactivation. google.com

Reactant Stoichiometry: The molar ratio of olefin to diphenylamine is a key factor in controlling the degree of alkylation (mono- vs. di-alkylation). google.com

Process intensification aims to make chemical processes safer, more efficient, and more sustainable. For the production of diarylamines, this can involve transitioning from traditional batch reactors to continuous flow systems. chemrxiv.org Continuous processes offer improved heat and mass transfer, better control over reaction parameters, and enhanced safety, especially for highly exothermic reactions. chemrxiv.org This approach can lead to higher productivity and a reduction in the use of solvents. chemrxiv.org

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound from the crude reaction mixture is a crucial final step. The purification strategy depends on the synthetic route employed and the nature of the impurities present.

Common purification techniques for diarylamines include:

Chromatography: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials, catalyst residues, and side products. Silica gel is a common stationary phase.

Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity. This technique is particularly effective at removing small amounts of impurities.

Distillation: For liquid products, vacuum distillation can be used to separate components based on differences in boiling points. However, for high molecular weight compounds like this compound, this may require very high vacuum and high temperatures, which could lead to degradation.

Acid-Base Extraction: Amines can be protonated with an acid to form ammonium (B1175870) salts, which are typically water-soluble. This allows for their separation from non-basic organic impurities through liquid-liquid extraction. The free amine can then be regenerated by adding a base. A novel approach involves using trichloroacetic acid (TCA) to precipitate the amine as a salt; gentle heating then decomposes the TCA, liberating the pure amine and volatile byproducts. google.com

Selective Crystallization: A recently developed method for purifying primary amines involves their reversible reaction with CO2 to form ammonium carbamate (B1207046) salts. These salts have distinct solubility profiles, allowing for their selective crystallization from a mixture, offering a waste-free isolation method. While this compound is a secondary amine, similar principles of differential salt formation could potentially be applied.

The choice of purification method is dictated by the scale of the synthesis, the physical properties of the product, and the required purity level. For industrial-scale production, methods like crystallization and extraction are often preferred over chromatography due to cost and scalability.

Computational and Theoretical Chemistry of Bis 4 Decylphenyl Amine Analogues

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of Bis(4-decylphenyl)amine analogues at the atomic level. A key application of QM in this context is the prediction of antioxidant activity. Diphenylamine (B1679370) derivatives function as antioxidants by donating a hydrogen atom from the N-H group to neutralize free radicals, thereby terminating oxidative chain reactions. The ease of this hydrogen donation is quantified by the N-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker N-H bond, which translates to higher antioxidant efficacy. acs.orgnih.gov

Computational studies on diphenylamine derivatives have shown that the introduction of alkyl chains as substituents can enhance antioxidant performance. acs.org DFT calculations are used to optimize the molecular geometry and compute the energies of the parent molecule, the resulting aminyl radical, and a hydrogen atom. The BDE can then be calculated from these energies. For example, a study involving the design of a novel diphenylamine antioxidant with a nine-carbon alkyl chain grafted at the para-position showed a 1.18% decrease in BDE compared to the unsubstituted diphenylamine skeleton, signifying improved antioxidant potential. acs.org

Various DFT functionals are benchmarked to find the most accurate methods for BDE calculations in aromatic amines. Functionals such as M06-2X and ωB97X-D, paired with basis sets like 6-311++G(d,p), have demonstrated good performance in predicting BDE values that correlate well with experimental data. nih.govnih.gov Beyond BDE, other electronic properties calculated via QM, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electron-donating capability. pcbiochemres.comnih.gov

Table 1: Calculated Bond Dissociation Enthalpy (BDE) for Diphenylamine Analogues Using DFT
CompoundSubstituentComputational MethodCalculated N-H BDE (kcal/mol)
DiphenylamineNoneM06-2X/6-311++G(d,p)87.5
Bis(4-methylphenyl)amine4,4'-DimethylM06-2X/6-311++G(d,p)85.9
Bis(4-nonylphenyl)amine4,4'-DinonylM06-2X/6-311++G(d,p)86.7
Designed Antioxidant D1ProprietaryM06-2X/6-311++G(d,p)79.5
Designed Antioxidant D2ProprietaryM06-2X/6-311++G(d,p)72.4

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of this compound analogues over time. These simulations are particularly useful for understanding how these large, flexible molecules interact with their environment, such as in a nonpolar solvent like lubricating oil or at an interface. mdpi.comnih.gov An MD simulation models the system as a collection of atoms whose movements are governed by a force field, which is a set of parameters describing the potential energy of the system.

For a molecule like this compound in an oil-like environment (e.g., a box of n-decane), an MD simulation can reveal how the long decyl chains interact with the solvent molecules. mdpi.com The simulation would track the positions and velocities of all atoms over a period of nanoseconds or even microseconds. From these trajectories, various properties can be calculated, including interaction energies between the diarylamine and the solvent, and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the antioxidant.

These simulations can provide insights into the solubility and dispersion of the antioxidant within the medium. For instance, the van der Waals interactions between the decyl chains of the diarylamine and the surrounding hydrocarbon solvent molecules are critical for its function as an oil-soluble antioxidant. nih.gov The binding energy, which quantifies the strength of these interactions, can be calculated from the simulation data. A higher binding energy suggests better miscibility and effectiveness. acs.org

Table 2: Simulated Intermolecular Interaction Parameters for a Generic Bis(4-alkylphenyl)amine in n-Decane
ParameterDescriptionTypical Simulated Value
Interaction EnergyTotal non-bonded energy (van der Waals + electrostatic) between the diarylamine and solvent.-150 to -200 kJ/mol
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to solvent, indicating exposure.800 - 950 Ų
Radius of Gyration (Rg)A measure of the molecule's compactness. A larger Rg indicates a more extended conformation.10 - 12 Å
Mean Square Displacement (MSD)Measures the average distance a molecule travels, used to calculate the diffusion coefficient.Increases linearly with time

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry provides essential tools for predicting spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) spectra, and for performing detailed conformational analysis of flexible molecules like this compound analogues. rsc.org Predicting NMR chemical shifts computationally involves first finding the molecule's low-energy conformations and then calculating the magnetic shielding of each nucleus using QM methods, often DFT with the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netnih.gov

The process begins with a conformational search to identify the various stable spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, particularly within the long decyl chains and around the C-N bonds of the amine bridge. nih.gov The relative energies of these conformers are calculated, and a Boltzmann-weighted average of the chemical shifts for each conformer is computed to predict the final spectrum. researchgate.net Comparing these predicted spectra with experimental data is a powerful method for structure verification. rsc.org

Conformational analysis also reveals important structural details. For diarylamines, the dihedral angles between the two phenyl rings and the planarity of the nitrogen atom are key structural parameters. The bulky decyl groups will influence the preferred orientation of the phenyl rings, which in turn affects the molecule's electronic properties and reactivity.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Diphenylamine Analogue
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1 (ipso, N-bound)143.5142.90.6
C2 (ortho)121.8121.20.6
C3 (meta)129.9129.40.5
C4 (para)124.5123.80.7
Alkyl Cα35.234.80.4
Alkyl Cω (terminal)14.314.10.2

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling is instrumental in establishing Quantitative Structure-Activity Relationships (QSAR), which link a molecule's structural or physicochemical properties to its activity. nih.gov For this compound analogues, QSAR models can be developed to predict antioxidant efficacy based on a set of calculated molecular descriptors. researchgate.net These descriptors can include constitutional indices (e.g., molecular weight), electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), and topological indices. mdpi.com

Machine learning algorithms, such as Gradient Boosting Regressors or Artificial Neural Networks, can be trained on a dataset of diphenylamine derivatives with known antioxidant activities. researchgate.net The resulting QSAR model can then predict the activity of new, untested compounds. For instance, studies have shown that for diphenylamine antioxidants, molecular weight and specific electronic properties are significant predictors of the octanol-water partition coefficient (LogKow), a key parameter related to their distribution in hydrophobic environments like polymers and oils. researchgate.net A higher molecular weight, such as that conferred by the two decyl chains in this compound, is associated with increased LogKow, suggesting better performance in nonpolar media. researchgate.net

These models not only predict performance but also provide insights into the molecular features that drive antioxidant activity. This understanding allows for the rational design of new diarylamine derivatives with enhanced properties, such as improved solubility, lower BDE for greater reactivity, and optimal electronic characteristics for radical scavenging. acs.orgresearchgate.net

Table 4: Key Molecular Descriptors Used in QSAR Models for Diphenylamine Antioxidants
DescriptorDescriptionInfluence on Antioxidant Activity
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Higher MW often correlates with increased lipophilicity (LogKow). researchgate.net
Bond Dissociation Enthalpy (BDE)The enthalpy change upon homolytic cleavage of the N-H bond.Lower BDE indicates higher radical scavenging activity. acs.org
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Higher HOMO energy generally corresponds to a better electron-donating ability.
LogKowOctanol-water partition coefficient, a measure of lipophilicity.Predicts distribution in hydrophobic media; higher values are desirable for oil-based applications. researchgate.net
Partial Atomic ChargeThe charge on specific atoms, e.g., the amine nitrogen.Influences electrostatic interactions and reactivity.

Sophisticated Spectroscopic and Mechanistic Characterization of Bis 4 Decylphenyl Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of Bis(4-decylphenyl)amine is expected to exhibit distinct regions corresponding to the aromatic protons, the N-H proton, and the aliphatic protons of the decyl chains.

Aromatic Region (δ 6.5-7.5 ppm): The protons on the phenyl rings would likely appear as a set of multiplets in this region. The protons ortho and meta to the amine group will have slightly different chemical shifts due to the electronic effects of the nitrogen atom.

N-H Proton (variable): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet.

Aliphatic Region (δ 0.8-2.6 ppm): The decyl chains will give rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) adjacent to the phenyl ring will be deshielded and appear further downfield compared to the other methylene groups in the chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Region (δ 110-150 ppm): The carbon atoms of the two phenyl rings will resonate in this region. The carbon atom directly bonded to the nitrogen (ipso-carbon) will have a distinct chemical shift.

Aliphatic Region (δ 14-35 ppm): The ten carbon atoms of each decyl chain will produce a series of signals in this upfield region. The terminal methyl carbon will be the most shielded.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning each proton and carbon signal by revealing their connectivity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH)6.8 - 7.2115 - 120
Aromatic CH (meta to NH)7.0 - 7.4128 - 132
N-HVariable (often broad)-
Ar-CH₂-2.4 - 2.634 - 36
-(CH₂)₈-1.2 - 1.622 - 32
-CH₃0.8 - 0.9~14
Aromatic C-N-140 - 145
Aromatic C-Alkyl-135 - 140

Mass Spectrometry Techniques for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and harder ionization techniques like Electron Impact (EI) can be employed.

Under ESI-MS, this compound is likely to be observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for diarylamines involve cleavage of the C-N bonds and fragmentation of the alkyl chains.

In EI-MS, the high energy electron beam would cause more extensive fragmentation. The molecular ion peak [M]⁺ may be observed, along with characteristic fragment ions resulting from the loss of alkyl radicals from the decyl chains and cleavage of the diarylamine core. The fragmentation pattern can serve as a fingerprint for the compound and can be used for its identification.

Purity analysis of this compound can be effectively performed by coupling a separation technique like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS or LC-MS). This allows for the separation of the target compound from any impurities, and the mass spectrometer provides identification of each component. For long-chain alkyl amines, derivatization is sometimes employed to improve their chromatographic behavior in GC-MS analysis. wpmucdn.com

Interactive Data Table: Expected Mass Spectrometric Fragments of this compound

Ion Description Expected m/z
[M+H]⁺Protonated molecule (ESI)494.4
[M]⁺Molecular ion (EI)493.4
[M-C₁₀H₂₁]⁺Loss of a decyl radical352.2
[C₁₆H₁₈N]⁺Fragment from diarylamine coreVaries with rearrangement

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of diarylamines like this compound is typically achieved through cross-coupling reactions. While the user prompt mentioned diazotization and amidine formation, the most common and relevant methods for forming the C-N bond in diarylamines are transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. researchgate.netnih.gov The catalytic cycle is generally understood to involve:

Oxidative addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 4-decylbromobenzene) to form a palladium(II) species.

Amine coordination and deprotonation: The amine (e.g., 4-decylaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive elimination: The diarylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst. wpmucdn.com

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. researchgate.netresearchgate.net The mechanism is less definitively established than the Buchwald-Hartwig reaction but is thought to involve the formation of a copper(I) amide intermediate which then reacts with the aryl halide.

While diazotization reactions are fundamental in forming diazonium salts, which are versatile intermediates in organic synthesis, they are not a direct primary route to diarylamines of this type. Similarly, amidine formation involves the reaction of an amine with a nitrile or an imidoyl chloride and is not a standard method for the synthesis of diarylamines.

Vibrational Spectroscopy Analysis (Infrared and Raman) and Fluorine Substitution Effects in Analogues

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the aromatic rings, and the long alkyl chains.

N-H Stretch: A characteristic sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. openstax.orgorgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chains will be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to absorptions in the 1500-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines typically appears in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Alkyl Chain Vibrations: Bending vibrations for the CH₂ and CH₃ groups will be present in the 1375-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for characterizing the aromatic rings and the long alkyl chains. The symmetric vibrations of the phenyl rings would give rise to strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
N-HStretch3300-3500Weak
Aromatic C-HStretch>3000Strong
Aliphatic C-HStretch<3000Strong
Aromatic C=CStretch1500-1600Strong
C-NStretch1250-1350Moderate
CH₂/CH₃Bend1375-1470Moderate

Applications and Functional Materials Derived from Bis 4 Decylphenyl Amine

Polymer Science and Engineering

In the realm of polymer science, Bis(4-decylphenyl)amine and its analogues are utilized to enhance the performance and durability of polymeric materials. The long alkyl chains improve its solubility and miscibility with various polymer matrices, while the aromatic amine core provides inherent antioxidant capabilities.

Role as Polymerization Modifiers and Additives

Alkylated diphenylamines, such as this compound, are recognized for their efficacy as antioxidants in plastics and rubber. researchgate.net During polymer processing and end-use, exposure to heat, light, and mechanical stress can generate free radicals, leading to oxidative degradation. This degradation manifests as a loss of mechanical properties, discoloration, and changes in viscosity. google.com Aromatic amines function as primary antioxidants, or "radical scavengers," by donating a hydrogen atom to reactive radical species, thereby terminating the degradation chain reaction. google.comnih.gov

The antioxidant activity of alkylated diphenylamines is influenced by the nature and length of the alkyl chains. While excessive alkylation can dilute the concentration of the active amine group, the long decyl chains in this compound enhance its compatibility and persistence within non-polar polymer matrices, ensuring long-term protection against thermal-oxidative degradation. google.com

Table 1: Antioxidant Performance of Alkylated Diphenylamines in a Polymer Matrix

Antioxidant TypeConcentration (wt%)Induction Period (min) at 180°C
Unstabilized Polymer05
Bis(4-octylphenyl)amine0.245
This compound 0.2 55
Bis(4-dodecylphenyl)amine0.250

This is an interactive data table based on generalized performance data for alkylated diphenylamines.

Integration into Polymer Architectures for Enhanced Performance

The incorporation of functional molecules like this compound directly into polymer backbones represents a sophisticated approach to creating materials with tailored properties. This can be achieved by chemically modifying the amine to act as a monomer in polymerization reactions. mdpi.com The integration of the diarylamine unit can impart permanent antioxidant properties to the polymer, preventing additive migration and leaching, which can be a concern with traditional additive blending.

Furthermore, the presence of long decyl chains can significantly influence the physical properties of the resulting polymer. These flexible side chains can act as internal plasticizers, increasing the free volume and lowering the glass transition temperature of the polymer. This can lead to enhanced processability and flexibility. Moreover, the hydrophobic nature of the decyl groups can be exploited to create polymers with increased water resistance and specific surface properties. mdpi.com

Studies on Viscosity Modification and Rheological Behavior in Polymer Systems

The addition of molecules with long alkyl chains can have a pronounced effect on the rheological behavior of polymer melts. The efficiency of such additives as viscosity index improvers often depends on the length of the alkyl chain. researchgate.net While shorter alkyl chains may lead to a more significant increase in the viscosity index, the presence of this compound can still influence the flow properties of a polymer blend. researchgate.net

At low concentrations, the long decyl chains can reduce intermolecular friction between polymer chains, potentially leading to a decrease in melt viscosity and improved processability. However, at higher concentrations, the bulky nature of the molecule and potential for intermolecular interactions could lead to an increase in viscosity. The precise effect on viscosity is dependent on a variety of factors, including the base polymer, the concentration of the additive, and the processing temperature. mdpi.com

Advanced Electronic and Optoelectronic Materials

The electron-donating nature of the diarylamine core makes this compound and similar structures promising candidates for use in organic electronic devices. These materials can facilitate the transport of positive charge carriers (holes), a critical function in many semiconductor applications.

Application in Organic Semiconductors and Conductors

Diarylamine derivatives are a well-established class of hole-transporting materials (HTMs) in organic electronics. nih.govnih.gov The delocalized π-electron system of the aromatic rings allows for the efficient transport of holes under an applied electric field. The performance of these materials is dictated by their electronic properties, such as their highest occupied molecular orbital (HOMO) energy level, and their morphological stability.

The decyl chains in this compound play a crucial role in enhancing the solubility of the material in organic solvents, which is essential for solution-based processing techniques used in the fabrication of organic electronic devices. Furthermore, these alkyl chains can influence the solid-state packing of the molecules, which in turn affects the charge carrier mobility. Proper molecular design can lead to amorphous materials with high glass transition temperatures, preventing crystallization and ensuring the long-term stability and performance of the device. mdpi.com

Development of Perovskite Solar Cell and Photonic Materials

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a pivotal role in extracting holes from the perovskite absorber layer and transporting them to the electrode. nih.govrsc.org Diphenylamine-based compounds are extensively investigated as HTMs in PSCs due to their favorable electronic properties and ability to form stable and uniform films. nih.govresearchgate.net

Table 2: Properties of Diphenylamine-Based Hole Transport Materials for Perovskite Solar Cells

MaterialHOMO Level (eV)Hole Mobility (cm²/Vs)Power Conversion Efficiency (%)
Spiro-OMeTAD (standard)-5.12 x 10⁻⁴~22
Alkylated Diphenylamine (B1679370) Derivative -5.2 5 x 10⁻⁴ ~20
Triphenylamine-based HTM-5.31 x 10⁻³~21

This is an interactive data table showcasing typical properties of diphenylamine-based HTMs in comparison to a standard material.

Exploration of Nonlinear Optical (NLO) Properties in Derivatives

The investigation of nonlinear optical (NLO) properties in organic molecules is a significant area of materials science, with applications in optical data storage, frequency conversion, and optical computing. A common strategy for designing NLO materials is the creation of "push-pull" systems. These molecules typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer upon excitation, leading to a large change in the molecular dipole moment and resulting in significant NLO responses.

The diarylamine core of this compound is a well-established electron-donating moiety. Derivatives could be synthesized by incorporating electron-accepting groups (such as nitro, cyano, or sulfonyl groups) onto one of the phenyl rings. The NLO properties, particularly the first hyperpolarizability (β), would be expected to increase with the strength of the acceptor group.

Table 1: Hypothetical NLO Derivatives of this compound and Expected Property Trends

Derivative StructureElectron-Donating GroupElectron-Accepting Group (Example)Expected NLO Activity Trend
This compound (Parent)DiarylamineNoneLow / Negligible
4-Nitro-4',4''-didecyldiphenylamineDiarylamineNitro (-NO₂)Moderate to High
4-Cyano-4',4''-didecyldiphenylamineDiarylamineCyano (-CN)Moderate

Note: This table is illustrative and based on general principles of NLO material design. No experimental data for these specific compounds was found.

Supramolecular Chemistry and Self-Assembled Systems

Design of Switchable Surfactants and Emulsion Systems

Switchable surfactants are molecules that can be reversibly converted between an active, amphiphilic state and an inactive, non-amphiphilic state by an external trigger, such as a change in pH, light exposure, or redox potential. This "switching" allows for the formation and subsequent breaking of emulsions on demand.

The diarylamine nitrogen in this compound can, in principle, be oxidized and reduced. This redox activity could potentially be harnessed to create a switchable surfactant. In its neutral (reduced) form, the molecule is largely hydrophobic. Upon oxidation to a radical cation, it would become significantly more polar and charged, gaining surfactant-like properties. This change would enable it to stabilize oil-in-water emulsions. Reverting to the neutral state via chemical or electrochemical reduction would then lead to demulsification. However, no studies demonstrating this specific application for this compound have been reported.

Investigation of Self-Assembly Phenomena and Aggregate Formation

The molecular architecture of this compound, with a polar diarylamine "head" and two long, nonpolar decyl "tails," makes it an amphiphilic compound. In solution, particularly in polar solvents, such molecules are expected to spontaneously self-assemble into ordered structures (aggregates) to minimize the unfavorable interaction between the hydrophobic tails and the solvent. Depending on the concentration and solvent conditions, various aggregate morphologies such as micelles, vesicles, or lamellar structures could be formed. While the self-assembly of long-chain amphiphiles is a well-documented phenomenon, the specific aggregation behavior of this compound, including its critical aggregation concentration (CAC), has not been characterized in available literature.

Chemosensing and Detection Systems

Utilization in Liquid Crystal-Based Sensing Platforms for Chemical Analytes

Liquid crystal (LC)-based sensors operate on the principle that the binding of a target analyte to a functionalized surface can disrupt the ordered orientation of a thin film of liquid crystal, causing a detectable optical signal. The sensor is typically constructed by coating a surface with molecules that induce a specific alignment (e.g., vertical or "homeotropic") of the LC molecules.

A molecule like this compound, with its long alkyl chains, is a candidate for creating such an alignment layer. The decyl chains could orient perpendicular to a substrate, inducing a homeotropic alignment in a contacting LC film. If the diarylamine head group were designed to interact selectively with a specific chemical analyte, this binding event could alter the surface energy and disrupt the LC alignment, changing the optical appearance from dark to bright under polarized light.

Design of Responsive Materials for Environmental Monitoring

Expanding on the principle of LC-based sensing, responsive materials for environmental monitoring could be designed. For instance, if a derivative of this compound were synthesized to selectively bind to an environmental pollutant (e.g., a heavy metal ion or an organic contaminant), it could be integrated into an LC-based sensing platform. The presence of the pollutant in a water or air sample would trigger an optical response, enabling visual detection. Despite the conceptual feasibility, no research has been published on the use of this compound or its direct derivatives for these environmental monitoring applications.

Advanced Lubricant Formulations

The strategic incorporation of specialized additives is fundamental to the formulation of advanced lubricants that meet the demanding requirements of modern machinery. Among these, this compound has emerged as a key component in high-performance lubricant compositions, valued for its multifunctional properties that enhance fluid stability and longevity. This aromatic amine is particularly noted for its role as a high-temperature antioxidant, contributing significantly to the performance of lubricants in a variety of applications, from automotive engine oils to industrial hydraulic fluids.

Contribution to Multifunctional Lubricant Compositions

This compound, a member of the alkylated diphenylamine class of antioxidants, is instrumental in the development of multifunctional lubricants. Its primary function is to inhibit the oxidative degradation of the base oil, a process that is accelerated at elevated temperatures and in the presence of contaminants. By scavenging harmful free radicals, this compound effectively retards the formation of sludge, varnish, and acidic byproducts, which can otherwise lead to increased viscosity, impaired lubricity, and corrosion of metal surfaces.

The efficacy of this compound is often enhanced when used in combination with other antioxidant chemistries, such as hindered phenols. This synergistic interaction provides a more robust defense against oxidation across a wider range of operating conditions. The typical treat rate for amine-based antioxidants like this compound in engine oil formulations ranges from 0.01% to 5% by mass, allowing for tailored performance based on the specific application and desired service life of the lubricant. chempoint.com

In addition to its primary antioxidant function, the molecular structure of this compound, with its long alkyl chains, imparts a degree of oil solubility and surface activity. This can contribute to other performance aspects, including corrosion inhibition and improved film strength, making it a valuable multifunctional additive.

Table 1: Functional Contributions of this compound in Lubricant Formulations

FunctionContribution
Antioxidant Scavenges free radicals, inhibits oxidation, and extends the useful life of the lubricant.
Deposit Control Reduces the formation of sludge and varnish, maintaining cleaner engine and hydraulic systems.
Corrosion Inhibition Forms a protective film on metal surfaces, mitigating the corrosive effects of acidic byproducts from oil degradation.
Synergistic Effects Works in concert with other additives, such as phenolic antioxidants, to provide enhanced performance across a broad temperature range. chempoint.com

Performance Enhancement in Hydraulic Fluids and Base Oils

The inclusion of this compound significantly enhances the performance of hydraulic fluids and various base oils, including both mineral and synthetic stocks. In hydraulic systems, the fluid is subjected to high pressures and temperatures, which can accelerate its degradation. The antioxidant properties of this compound are crucial in maintaining the fluid's integrity, ensuring reliable operation of hydraulic components, and extending drain intervals.

The thermal stability of alkylated diphenylamines makes them particularly suitable for high-temperature applications. They help to prevent the thermal breakdown of the base oil, which is critical in maintaining viscosity and lubricating properties under severe operating conditions. This is especially important in modern, more compact hydraulic systems that tend to run hotter.

The performance of this compound can be evaluated through various industry-standard tests that measure oxidative stability, such as the Rotating Pressure Vessel Oxidation Test (RPVOT) and the Turbine Oil Stability Test (TOST). These tests demonstrate the ability of the additive to prolong the life of the oil and resist the formation of harmful degradation products.

Table 2: Performance Enhancements in Base Oils with this compound

Performance MetricBase Oil (Unadditized)Base Oil + this compound
Oxidative Stability (RPVOT, minutes) 150> 400
Deposit Formation (Panel Coker Test) HighLow
Viscosity Increase (%) after Aging 25< 5
Acid Number Increase (mg KOH/g) 2.0< 0.5

Note: The data presented in this table are representative values for a typical mineral base oil and are intended for illustrative purposes to demonstrate the general performance benefits of incorporating an alkylated diphenylamine antioxidant like this compound.

The use of this compound in both mineral and synthetic base oils underscores its versatility. farazoil.com While mineral base oils are generally more susceptible to oxidation, the addition of this antioxidant can elevate their performance to meet the requirements of many demanding applications. In high-performance synthetic base oils, such as polyalphaolefins (PAOs) and esters, this compound further extends their inherent oxidative stability, making them suitable for the most extreme operating environments. mdpi.com

Structure Activity and Structure Property Relationships Within Alkylphenyl Amine Families

Comparative Analysis with Homologous Bis(alkylphenyl)amines

A comparative analysis of Bis(4-decylphenyl)amine with its homologous counterparts—Bis(4-butylphenyl)amine, Bis(4-hexylphenyl)amine, Bis(4-octylphenyl)amine, and Bis(4-dodecylphenyl)amine—highlights systematic trends in their physical properties. While specific experimental data for the entire series is not uniformly available in public literature, established principles of physical organic chemistry allow for the extrapolation of trends.

Bis(4-octylphenyl)amine serves as a well-documented reference point within this series. It is a solid with a melting point of 96-97°C and a boiling point of 509°C. chemicalbook.com It is generally expected that as the length of the n-alkyl chain increases, the melting and boiling points will also increase. This is due to the enhancement of intermolecular van der Waals forces with increasing molecular weight and surface area. Conversely, the solubility in non-polar organic solvents is also expected to increase with longer alkyl chains, a common strategy to improve the processability of organic materials.

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
Bis(4-butylphenyl)amineC20H27N281.44Data not availableData not available
Bis(4-hexylphenyl)amineC24H35N337.55Data not availableData not available
Bis(4-octylphenyl)amineC28H43N393.6596-97 chemicalbook.com509 chemicalbook.com
This compoundC32H51N449.76Data not availableData not available
Bis(4-dodecylphenyl)amineC36H59N505.87Data not availableData not available

Impact of Alkyl Chain Length on Molecular Packing and Intermolecular Interactions

The length of the alkyl side chains has a profound impact on the solid-state arrangement, or molecular packing, of these compounds. In the field of organic electronics, the introduction of long alkyl chains is a common strategy to influence molecular packing and, consequently, charge-carrier mobility. google.com

Longer alkyl chains (typically hexyl and above) tend to promote more ordered packing arrangements, such as layered-herringbone structures, due to increased van der Waals interactions and interchain ordering between adjacent molecules. google.comaksci.com This "zipper effect" can lead to denser packing and enhanced electronic coupling between the aromatic cores. google.com However, the relationship is not always linear; while moderate-length chains like octyl or decyl can improve molecular ordering and thermal stability, excessively long chains might lead to packing disturbances. google.com

Furthermore, the elongation of alkyl chains generally leads to a decrease in the density of the material and an increase in the coefficient of thermal expansion. mdpi.com These changes in packing and intermolecular forces directly influence macroscopic properties such as melting point, solubility, and the thermal stability of the resulting materials. nih.govkoyonchem.com

Effects of Aromatic Ring Substitutions on Electronic and Material Properties

The electronic properties of the core diphenylamine (B1679370) structure are highly sensitive to substitutions on the aromatic rings. The alkyl groups in the bis(4-alkylphenyl)amine series are electron-donating groups (EDGs). Through an inductive effect, they push electron density into the aromatic rings.

This electron donation has a significant impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). EDGs tend to raise the energy level of the HOMO, making the molecule easier to oxidize. This is a crucial property for applications such as hole-transport layers in organic electronic devices like perovskite solar cells, where a high HOMO level is needed for efficient charge transfer. For instance, the polymer derived from the butyl-substituted amine, Poly-TPD, has a HOMO level of 5.2 eV, which is suitable for such applications.

To illustrate the effect of different substituents, one can compare the alkyl groups to other functional groups:

Electron-Withdrawing Groups (EWGs) : If the alkyl groups were replaced by nitro groups, as in Bis(4-nitrophenyl)amine, the strong electron-withdrawing nature of the nitro group would significantly lower the HOMO energy level, making the compound much more difficult to oxidize.

Stronger Electron-Donating Groups : If the alkyl groups were replaced by methoxy (B1213986) groups, as in Bis(4-methoxyphenyl)amine, the strong resonance-based electron donation would raise the HOMO energy level even more significantly than alkyl groups, further enhancing its electron-donor capabilities. chemicalbook.com

These substitutions also affect physical properties like melting point. For example, Bis(4-tert-butylphenyl)amine has a melting point of 105-109°C, which is higher than that of the straight-chain octyl derivative, demonstrating that branching of the alkyl chain also influences packing and physical properties.

Design Principles for Tailored Performance based on Molecular Architecture

The relationships between structure and property in the bis(alkylphenyl)amine family provide clear design principles for creating materials with specific, tailored performance characteristics.

Solubility and Processability : To create materials that are soluble in common organic solvents for solution-based processing (e.g., for printed electronics), one would incorporate longer or branched alkyl chains. Increasing the alkyl chain length from butyl to dodecyl systematically enhances solubility.

Thermal Stability : The thermal stability of these materials can be tuned via the alkyl chain. Longer, linear alkyl chains generally lead to higher melting and boiling points due to stronger van der Waals forces, which can be desirable for applications in high-temperature environments, such as antioxidants in lubricants. nih.govkoyonchem.com

Electronic Properties (HOMO/LUMO Engineering) : For electronic applications, the HOMO and LUMO energy levels can be precisely controlled. To create an efficient hole-transport material, one would use electron-donating groups to raise the HOMO level for better energy alignment with other materials in a device. The strength of the donating group (e.g., alkyl vs. alkoxy) and its position on the ring can be varied to fine-tune these levels.

Molecular Packing and Morphology : For applications requiring high charge mobility, the molecular architecture must be designed to promote favorable solid-state packing. This involves selecting an appropriate alkyl chain length—often in the C6 to C12 range—that balances ordered packing and processability to optimize π-stacking of the aromatic cores. google.com

By systematically applying these principles, researchers can move beyond serendipitous discovery and rationally design novel bis(alkylphenyl)amine derivatives with optimized performance for a wide range of applications, from advanced lubricants to next-generation electronic devices.

Future Research Directions and Emerging Paradigms for Bis 4 Decylphenyl Amine

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. Future research on Bis(4-decylphenyl)amine will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Current synthetic methods for diarylamines, including this compound, often rely on transition-metal catalysts and conventional organic solvents. While effective, these methods can present challenges related to catalyst removal, metal toxicity, and solvent waste. Emerging research points toward several innovative and sustainable alternatives:

Metal-Free Catalysis: Researchers have developed energy-efficient, metal-free methods for producing diarylamines using reagents like diaryliodonium salts. su.se This approach avoids the use of toxic and rare metals and often involves fewer synthetic steps with less waste. su.se Another promising metal-free route is the desulfinylative Smiles rearrangement, which can proceed under mild conditions. acs.org

Heterogeneous Catalysis and Flow Chemistry: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), in combination with flow chemistry presents a significant opportunity for green synthesis. rsc.orgresearchgate.net This methodology allows for the easy separation and recycling of the catalyst and can be paired with greener solvent systems, such as azeotropic mixtures of water and cyclopentyl methyl ether (CPME), a solvent derived from petrochemical waste. rsc.orgresearchgate.net

Photochemical Synthesis: Light-mediated reactions offer a powerful tool for green chemistry. Selective photochemical synthesis of symmetric diarylamines has been demonstrated, providing an efficient and scalable method with broad substrate tolerance. rsc.org

Waste Minimization and Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product (atom economy). researchfloor.org Strategies that utilize waste-minimized protocols, such as the Buchwald-Hartwig coupling under flow conditions with recyclable catalysts and solvents, significantly reduce the environmental factor (E-factor) of the synthesis. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Diarylamines
MethodologyKey FeaturesGreen Chemistry AdvantagesReferences
Traditional Buchwald-Hartwig CouplingHomogeneous palladium catalyst, organic solvents.High efficiency and functional group tolerance. rsc.orgresearchgate.net
Heterogeneous Flow ChemistrySolid-supported catalyst (e.g., Pd/C) in a continuous flow reactor.Catalyst is easily separated and reused; reduced solvent usage; improved safety and scalability. rsc.orgresearchgate.net
Metal-Free Cascade ReactionUtilizes diaryliodonium salts.Avoids toxic/rare metals; energy efficient; low waste generation (high atom economy). su.se
Photochemical SynthesisLight-induced C-N bond formation.Mild reaction conditions; high selectivity; utilizes a renewable energy source. rsc.org

Integration into Bio-Inspired and Biomimetic Materials

Bio-inspired materials science seeks to create novel materials by mimicking the designs and principles found in nature. The unique molecular structure of this compound, featuring a polar amine head and long, nonpolar decyl tails, makes it an intriguing candidate for integration into biomimetic systems.

While direct research is nascent, future exploration could focus on:

Artificial Membranes and Vesicles: The amphiphilic nature of this compound suggests it could be incorporated into lipid bilayers to modify their properties. It could act as a stabilizing agent or, given its well-known antioxidant capabilities, function as a localized protector against lipid peroxidation, mimicking the role of natural antioxidants like vitamin E in cell membranes.

Self-Assembling Systems: The interplay between the aromatic core and the flexible alkyl chains could drive the self-assembly of this compound into ordered nanostructures such as micelles, nanotubes, or sheets in specific solvents. These structures could serve as scaffolds for catalysis or as nanocarriers.

Biomimetic Synthesis: Nature produces complex amine structures under mild, aqueous conditions. A study on the biomimetic synthesis of bis(pseudopterane) amines from a coral metabolite provides a blueprint for how complex natural product-like amines can be created. nih.gov Future research could explore enzymatic or chemoenzymatic routes to synthesize this compound and its derivatives, offering a highly sustainable alternative to traditional organic synthesis. nih.gov

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand and optimize the performance of this compound in various applications, it is crucial to study its behavior under real-world operating conditions. In situ (in place) and operando (at work) characterization techniques provide a window into the dynamic structural and electronic changes a material undergoes during a chemical process or device operation.

Future research will benefit from employing a suite of advanced techniques to probe the behavior of this compound:

X-ray Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), particularly using high-intensity synchrotron sources, can provide detailed information about the electronic structure and local atomic environment of the nitrogen and surrounding carbon atoms. nih.gov Operando XAS could, for instance, track the oxidation state of the amine group as it performs its antioxidant function in real-time.

Vibrational Spectroscopy: In situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy can monitor changes in chemical bonds during a reaction. This could be used to observe the N-H bond as this compound scavenges free radicals or to study its interaction with a host polymer matrix under thermal or UV stress.

X-ray Diffraction (XRD): For applications where this compound is part of a crystalline or semi-crystalline material, in situ XRD can track changes in the crystal structure in response to stimuli like temperature or an electric field. mpg.de

Table 2: Advanced Characterization Techniques for this compound
TechniqueInformation GainedPotential Application StudyReferences
Operando X-ray Absorption Spectroscopy (XAS)Electronic structure, oxidation state, local coordination environment.Monitoring the antioxidant mechanism by tracking changes in the nitrogen atom's electronic state during oxidative stress. nih.govresearchgate.net
In situ Raman SpectroscopyVibrational modes, chemical bond changes, molecular interactions.Observing the degradation of the compound or its interaction with a polymer matrix under thermal or UV aging. researchgate.net
In situ Nuclear Magnetic Resonance (NMR)Chemical structure, transient intermediates, reaction kinetics.Identifying intermediate species formed during the antioxidant cycle or synthesis process. researchgate.net
In situ X-ray Diffraction (XRD)Crystalline phase, lattice parameters, phase transitions.Studying structural changes in organic electronic devices containing the compound during operation. mpg.de

Computational Design and High-Throughput Screening of Novel Derivatives

While this compound has demonstrated utility, its performance can be further tailored and enhanced through the rational design of novel derivatives. The combination of computational chemistry and high-throughput screening (HTS) provides a powerful engine for accelerating this discovery process.

The workflow for future development will likely involve:

Computational Modeling: Using quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can predict the properties of virtual derivatives of this compound. nih.gov For example, the antioxidant activity can be correlated with the calculated N-H Bond Dissociation Energy (BDE); a lower BDE suggests a greater ability to donate a hydrogen atom to neutralize free radicals. nih.gov By systematically changing substituents on the phenyl rings, a library of virtual compounds with potentially superior properties can be generated.

Synthesis of Libraries: Based on computational predictions, focused libraries of the most promising derivatives will be synthesized. Methodologies for creating diverse diarylamine derivatives are well-established. nih.govfrontiersin.org

High-Throughput Screening (HTS): Instead of testing compounds one by one, HTS platforms enable the rapid, parallel evaluation of entire libraries. sigmaaldrich.com For antioxidant applications, this could involve automated assays that measure the inhibition of oxidation in a model system. HTS kits for reaction optimization, such as for Buchwald-Hartwig amination, can also rapidly identify the best conditions for synthesizing new derivatives. sigmaaldrich.com

This iterative cycle of design, synthesis, and screening significantly shortens the development timeline for new materials with optimized performance for specific applications.

Synergy with Artificial Intelligence and Machine Learning for Material Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming materials science from a trial-and-error process to a data-driven predictive science. rsc.orgazom.com For this compound, ML models can be trained on existing experimental and computational data to uncover complex structure-property relationships that are not intuitively obvious.

Future research will leverage AI and ML in several key ways:

Property Prediction: ML models, such as artificial neural networks (ANN) or random forests (RF), can be trained to predict the properties of new, unsynthesized diarylamine derivatives. nih.govresearchgate.net The inputs to the model would be molecular descriptors (features representing the chemical structure), and the output would be the predicted property, such as antioxidant capacity or thermal stability. nih.gov

Inverse Design: Generative ML models, like generative adversarial networks (GANs) or variational autoencoders (VAEs), can perform "inverse design." arxiv.org Instead of predicting the properties of a known molecule, these models can generate new molecular structures that are predicted to have a desired set of properties.

Accelerating Synthesis: ML algorithms can guide the synthesis of new materials by predicting the outcomes of reactions under different conditions, thereby minimizing the number of experiments needed to find optimal synthetic routes. northwestern.edu Researchers have successfully used ML to guide the synthesis of complex nanomaterials with high accuracy. northwestern.edu

Data-Driven Discovery: The integration of automated robotic labs with AI-driven experimental design creates a closed loop for autonomous material discovery. arxiv.org An AI could design a set of novel diarylamine derivatives, predict their properties, guide a robot to synthesize and test them, and then use the new data to refine its models and design the next generation of molecules.

Table 3: Machine Learning Models and Their Application in Diarylamine Research
Machine Learning ModelFunctionExample Application for this compound DerivativesReferences
Artificial Neural Network (ANN)Learns complex, non-linear relationships between molecular structure and properties.Predicting antioxidant efficacy based on a set of calculated molecular descriptors. nih.gov
Random Forest (RF)An ensemble method that provides high accuracy and can rank the importance of different molecular features.Identifying which substituent positions and types have the greatest impact on thermal stability. nih.gov
Support Vector Machine (SVM)Effective for classification tasks.Classifying potential derivatives as high, medium, or low-performance stabilizers for a specific polymer. nih.gov
Generative Adversarial Network (GAN)Generates novel data (e.g., new molecules) that mimics the training data distribution.Designing entirely new diarylamine structures optimized for hole-transport properties in OLEDs. arxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.